molecular formula C18H17N5O B13232915 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile

Cat. No.: B13232915
M. Wt: 319.4 g/mol
InChI Key: PHLHEYALRJOPMB-UHFFFAOYSA-N
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Description

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazinesThe imidazo[1,2-b]pyridazine moiety is a privileged structure in drug discovery, often found in compounds with therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile involves the inhibition of specific kinases. It binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways that are crucial for cell growth and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile is unique due to its specific substitution pattern, which imparts high selectivity and potency towards certain kinases. This makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C18H17N5O/c19-11-13-1-3-14(4-2-13)16-12-20-18-6-5-17(22-23(16)18)21-15-7-9-24-10-8-15/h1-6,12,15H,7-10H2,(H,21,22)

InChI Key

PHLHEYALRJOPMB-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C#N)C=C2

Origin of Product

United States

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